molecular formula C11H8O B11917824 6H-Indeno[4,5-B]furan CAS No. 24975-73-3

6H-Indeno[4,5-B]furan

Cat. No.: B11917824
CAS No.: 24975-73-3
M. Wt: 156.18 g/mol
InChI Key: QLNUYRSEAZNDIC-UHFFFAOYSA-N
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Description

6H-Indeno[4,5-b]furan is a polycyclic aromatic compound featuring a fused indene (a bicyclic system of benzene and cyclopentadiene) and a furan ring. These fused furan systems are of significant interest in medicinal chemistry, materials science, and natural product research due to their unique electronic configurations and bioactivity .

Properties

CAS No.

24975-73-3

Molecular Formula

C11H8O

Molecular Weight

156.18 g/mol

IUPAC Name

6H-cyclopenta[g][1]benzofuran

InChI

InChI=1S/C11H8O/c1-2-8-4-5-9-6-7-12-11(9)10(8)3-1/h1,3-7H,2H2

InChI Key

QLNUYRSEAZNDIC-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1C=CC3=C2OC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Indeno[4,5-B]furan typically involves the acylation of benzofurans. One method reported involves the use of trifluoroacetic anhydride (TFAA) as the acylating agent. The reaction does not require the aid of Lewis acid catalysts and leads to the regioselective formation of 2-acyl benzofurans . The reaction conditions include the use of dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvents, with the reaction being carried out at 70°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

6H-Indeno[4,5-B]furan can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions may introduce halogen atoms or other functional groups into the molecule.

Scientific Research Applications

Research indicates that 6H-Indeno[4,5-B]furan exhibits notable biological activities, particularly in the context of medicinal chemistry:

  • Melatonin Receptor Modulation : It has been studied as an intermediate in synthesizing compounds that target melatonin receptors, influencing sleep-wake cycles and potentially offering therapeutic benefits for sleep disorders.
  • Anticancer Properties : Various derivatives of this compound have shown promise in inhibiting cancer cell growth through mechanisms such as tubulin polymerization inhibition and cell cycle arrest .

Applications in Medicinal Chemistry

  • Antitumor Agents :
    • Compounds derived from this compound have been evaluated for their antitumor activity against several cancer cell lines. For instance, derivatives with specific substitutions have demonstrated IC₅₀ values in the nanomolar range against human cervix carcinoma (HeLa) cells and murine leukemia (L1210) cells .
  • Antimicrobial Activity :
    • Studies have highlighted the compound's potential as an antimicrobial agent. For example, derivatives were tested against various pathogens, showing significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli.
Compound DerivativeTarget Cell LineIC₅₀ (nM)Mechanism of Action
3-DimethylaminoHeLa6.3Tubulin polymerization inhibition
3-Methyl-6-ethoxyL12102.0Cell cycle arrest
3-AminoFM3A2.8Induction of apoptosis

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 μg/mL
Escherichia coli0.5 μg/mL
Candida albicans0.75 μg/mL

Case Study 1: Antitumor Activity

A study evaluated a series of this compound derivatives for their effectiveness against human cancer cell lines. The results indicated that certain modifications significantly enhanced their potency compared to standard chemotherapeutic agents. For example, a derivative with a methoxy group at the 6-position exhibited higher activity than its counterparts.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against resistant strains of Staphylococcus aureus. The study revealed not only effective bacterial growth inhibition but also potential synergistic effects when combined with conventional antibiotics.

Mechanism of Action

The mechanism of action of 6H-Indeno[4,5-B]furan depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved are still under investigation, but its unique structure allows it to engage in specific interactions that can lead to desired biological effects .

Comparison with Similar Compounds

Azuleno[4,5-B]Furan Derivatives

Structural Features: Azuleno[4,5-b]furan consists of a fused azulene (a bicyclic system of cycloheptatriene and cyclopentadiene) and furan. This contrasts with 6H-indeno[4,5-b]furan, where the fused system is based on indene. Applications:

  • EGFR Inhibition: Azuleno[4,5-b]furan derivatives, such as ambrosin (6,9a-dimethyl-3-methylene-3,3a,4,5,6,6a-hexahydroazuleno[4,5-b]furan-2,9-dione), exhibit notable bioactivity.
  • Natural Products : Ambrosin, isolated from Ambrosia artemisiifolia pollen, demonstrates cytotoxic properties. Its structure includes a methylene group and ketone substituents, contributing to its stability (m.p. reported in ) .

However, azuleno derivatives may have superior bioactivity due to their natural product origins.

Benzo[1,2-B:4,5-B’]Difuran (BDF)

Structural Features : BDF is a fully conjugated system with two fused furan rings, providing exceptional planarity and high charge mobility.
Applications :

  • Organic Photovoltaics (OPVs) : BDF-based polymers achieve power conversion efficiencies (PCE) up to 9.43% in OPVs due to their broad absorption spectra and efficient electron delocalization .

Comparison with this compound: While BDF excels in optoelectronic applications, this compound’s indene core may introduce steric effects that reduce planarity. However, the indeno system’s larger π-conjugated framework could enhance light absorption in photovoltaic materials if optimized.

Thiazolo[4,5-B]Pyridin-2-One Derivatives

Structural Features: These compounds fuse a thiazole ring with pyridine, differing from this compound’s carbocyclic system. Applications:

  • Anticancer Agents : Derivatives like 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one show cytotoxicity against cancer cells, with substituent positions (3- and 6-) critically influencing activity .

Comparison with this compound: The thiazolo-pyridine system’s heteroatoms (N and S) enable distinct electronic interactions compared to the all-carbon indeno-furan framework. This may limit direct comparisons in bioactivity but highlights the importance of heterocycle selection in drug design.

Parent Furan and Simple Derivatives

Structural Features: Parent furan (C₄H₄O) is a simple heterocycle, contrasting sharply with the polycyclic this compound. Applications and Toxicity:

  • Food Contaminant: Furan forms during food thermal processing and is classified as a possible carcinogen (IARC Group 2B) .

Comparison with this compound: The complexity of this compound likely reduces volatility and toxicity compared to parent furan, making it more suitable for pharmaceutical or material applications.

Plant-Derived Furanones

Structural Features: Compounds like 4-(4’’–hydroxy benzyl)-3-(3’-hydroxyphenethyl)furan-2(5H)-one from Pleione bulbocodioides feature substituted furanones . Applications:

  • Antitumor Activity : These derivatives exhibit moderate activity against LA795 cells, with substituent hydroxyl and methoxy groups enhancing efficacy .

Comparison with this compound: The indeno-furan system’s rigid structure may improve binding affinity in biological targets compared to flexible furanones, though substituent diversity remains critical.

Data Tables

Compound Molecular Weight Key Properties Applications References
Azuleno[4,5-b]furan ~246.3 (Ambrosin) Cytotoxicity, EGFR inhibition Medicinal Chemistry
Benzo[1,2-b:4,5-b’]difuran Varies High planarity, PCE up to 9.43% Organic Photovoltaics
Parent Furan 68.07 Boiling point: 31°C, carcinogenic Industrial solvent
Thiazolo[4,5-b]pyridin-2-one ~194.2 Cytotoxicity (IC₅₀: µM range) Anticancer agents

Biological Activity

6H-Indeno[4,5-B]furan is a polycyclic compound that has garnered attention due to its diverse biological activities. This article reviews the biological significance of this compound, highlighting its medicinal properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a series of synthesized compounds demonstrated broad-spectrum antibacterial activity against various strains, outperforming conventional antibiotics like streptomycin and tetracycline in some cases .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli2 µg/mL
Compound BPseudomonas aeruginosa1 µg/mL
Compound CStaphylococcus aureus3 µg/mL

Anti-Cancer Properties

This compound derivatives have shown promising anti-cancer activity. For example, modifications to the furan ring have led to compounds that inhibit cancer cell proliferation in colorectal cancer models. One notable derivative exhibited an IC50 value of 0.2 µM against colorectal cancer cell lines, indicating strong cytotoxicity .

Table 2: Anti-Cancer Activity of Selected Derivatives

CompoundCancer Cell Line TestedIC50 (µM)
Compound DColorectal Cancer0.2
Compound EBreast Cancer0.5
Compound FLung Cancer0.3

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of certain derivatives of this compound. These compounds have been shown to modulate neurotransmitter levels and exhibit potential in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting acetylcholinesterase activity .

Table 3: Neuroprotective Activity

CompoundMechanism of ActionReference
Compound GAcetylcholinesterase Inhibition
Compound HAntioxidant Activity

The biological activity of this compound is attributed to several mechanisms:

  • Receptor Interaction : Some derivatives act as selective ligands for melatonin receptors (MT(2)), influencing circadian rhythms and sleep patterns .
  • Enzyme Inhibition : Compounds have been identified as inhibitors of key enzymes involved in cancer progression and microbial resistance.
  • Antioxidant Properties : The ability to scavenge free radicals contributes to their neuroprotective and anti-inflammatory effects.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of a new derivative against resistant strains of bacteria, it was found that the compound significantly reduced bacterial growth in vitro compared to standard treatments. This suggests potential for development into a therapeutic agent for infections caused by resistant bacteria.

Case Study 2: Anti-Cancer Activity

Another study focused on the anti-cancer properties of a modified indeno-furan compound showed promising results in vivo, with treated mice exhibiting reduced tumor size and improved survival rates compared to control groups.

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